molecular formula C17H15F3N6O B2711048 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2415630-70-3

1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2711048
CAS No.: 2415630-70-3
M. Wt: 376.343
InChI Key: VZRYHJBBXOBCGR-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a piperazine moiety substituted with a trifluoromethylphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by the introduction of the pyridazine ring through condensation reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions, and the trifluoromethylphenyl group is added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or bromine, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with bacterial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
  • 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
  • 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

Compared to similar compounds, 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine stands out due to the presence of the trifluoromethylphenyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective bioactive molecule.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-6-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)12-2-1-3-13(10-12)24-6-8-25(9-7-24)16(27)14-4-5-15-22-21-11-26(15)23-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRYHJBBXOBCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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